molecular formula C3H5ClFNO2S B2570385 3-Fluoroazetidine-1-sulfonyl chloride CAS No. 1411940-38-9

3-Fluoroazetidine-1-sulfonyl chloride

Cat. No. B2570385
M. Wt: 173.59
InChI Key: JEKYPSBYOIWXGU-UHFFFAOYSA-N
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Description

“3-Fluoroazetidine-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1411940-38-9 . It has a molecular weight of 173.6 and its IUPAC name is 3-fluoroazetidine-1-sulfonyl chloride . It is typically stored at a temperature of 4°C .


Synthesis Analysis

While specific synthesis methods for “3-Fluoroazetidine-1-sulfonyl chloride” were not found, sulfonyl chlorides in general can be synthesized by chlorosulfonation . This process involves the formation of C-S and C-Cl bonds and can be achieved using readily accessible reagents .


Molecular Structure Analysis

The InChI code for “3-Fluoroazetidine-1-sulfonyl chloride” is 1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Fluoroazetidine-1-sulfonyl chloride” is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Fluorinated Compounds in Environmental Degradation Studies

Fluorinated compounds, similar in nature to 3-Fluoroazetidine-1-sulfonyl chloride, have been extensively studied for their environmental persistence and potential for bioaccumulation. For instance, the microbial degradation of polyfluoroalkyl chemicals, a category that includes compounds structurally related to 3-Fluoroazetidine-1-sulfonyl chloride, has been reviewed to understand their fate in the environment. This research is critical in evaluating the environmental impact and degradation pathways of such chemicals, providing insights into their stability and transformations under environmental conditions (Liu & Avendaño, 2013).

Use in Trifluoromethylation Reactions

The applications of sulfonyl chlorides, closely related to 3-Fluoroazetidine-1-sulfonyl chloride, in organic synthesis, particularly in trifluoromethylation reactions, demonstrate their importance in creating compounds with specific chemical properties. These reactions are pivotal for the development of pharmaceuticals, agrochemicals, and other fluorinated materials, showcasing the utility of such reagents in enhancing the properties of organic molecules (Chachignon, Guyon, & Cahard, 2017).

Medicinal Chemistry of Sulfur-Containing Motifs

The pharmaceutical and medicinal significance of sulfur-containing motifs, including sulfonyl groups found in 3-Fluoroazetidine-1-sulfonyl chloride, has been reviewed, highlighting their role in the development of new therapeutic agents. This research emphasizes the diversity and biological activity of sulfur-based compounds, including their applications in treating various diseases through the development of sulfonamides and other sulfonyl-containing drugs (Zhao et al., 2018).

Environmental and Health Impact of Fluoropolymers

Studies have also focused on the broader category of per- and polyfluoroalkyl substances (PFAS), which include fluorinated components similar to those in 3-Fluoroazetidine-1-sulfonyl chloride. The research delves into the ecological and health impacts of these substances, their bioaccumulation, and persistence in the environment, contributing to the understanding of how such compounds, by extension, might affect human health and ecosystems (Henry et al., 2018).

Safety And Hazards

“3-Fluoroazetidine-1-sulfonyl chloride” is classified as a dangerous substance . It has hazard statements H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-Fluoroazetidine-1-sulfonyl chloride” were not found in the search results, there is ongoing research into the use of photochemical and electrochemical strategies for the synthesis of diverse sulfonyl fluorides . This suggests that there may be potential for future developments in the synthesis and application of sulfonyl chloride compounds.

properties

IUPAC Name

3-fluoroazetidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClFNO2S/c4-9(7,8)6-1-3(5)2-6/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKYPSBYOIWXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroazetidine-1-sulfonyl chloride

CAS RN

1411940-38-9
Record name 3-fluoroazetidine-1-sulfonyl chloride
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